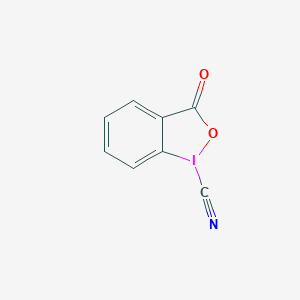
1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-
カタログ番号 B064568
CAS番号:
172876-96-9
分子量: 273.03 g/mol
InChIキー: AOTJNSUBRSAHHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-” is also known as 1-hydroxy-3-oxobenziodoxole . It has a molecular formula of C7H5IO3 . The average mass is 264.017 Da and the monoisotopic mass is 263.928314 Da .
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, the monofluorination of β-ketoesters was achieved by adding ethyl 3-oxo-3-phenylpropanoate to a solution of 1-fluoro-3,3-dimethyl-1,2-benziodoxole in Et3N・3HF . The flask was then sealed and heated to 40 °C for 24 hours .Molecular Structure Analysis
The molecule contains a total of 17 bonds. There are 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, and 1 hypohalogenide (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular formula of C7H5IO3 . The average mass is 264.017 Da and the monoisotopic mass is 263.928314 Da .科学的研究の応用
Application in Organic Synthesis
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: The compound “1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-” is used in the room-temperature decarboxylative cyanation of carboxylic acids. This process is facilitated using photoredox catalysis and cyanobenziodoxolones .
- Methods of Application or Experimental Procedures: The experimental procedure involves the use of photoredox catalysis, which is a type of catalysis that utilizes light to excite a metal complex and transfer electrons within the system . The cyanobenziodoxolones serve as the cyanating reagent in this reaction .
- Results or Outcomes: The outcome of this process is the formation of a carbon-carbon bond between the carboxylic acid and the cyanobenziodoxolone. This reaction is particularly useful because it occurs at room temperature, making it more energy-efficient than other methods .
Application in Fluorination Reactions
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: The compound “1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-” can be used in the fluorination of β-ketoesters .
- Methods of Application or Experimental Procedures: The experimental procedure involves the addition of ethyl 3-oxo-3-phenylpropanoate to a solution of 1-fluoro-3,3-dimethyl-1,2-benziodoxole. The flask is then sealed and heated to 40 °C for 24 hours .
- Results or Outcomes: The outcome of this process is the monofluorination of β-ketoesters .
Application in Hypervalent Iodine Chemistry
- Specific Scientific Field: Hypervalent Iodine Chemistry
- Summary of the Application: The compound “1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-” can be used in hypervalent iodine-catalyzed Balz–Schiemann fluorination .
- Methods of Application or Experimental Procedures: The experimental procedure involves the use of hypervalent iodine as a catalyst to facilitate the Balz–Schiemann fluorination .
- Results or Outcomes: The outcome of this process is the fluorination of organic compounds .
Application in Fluorination Reactions
- Specific Scientific Field: Organic Synthesis
- Summary of the Application: The compound “1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-” can be used in the fluorination of β-ketoesters .
- Methods of Application or Experimental Procedures: The experimental procedure involves the addition of ethyl 3-oxo-3-phenylpropanoate to a solution of 1-fluoro-3,3-dimethyl-1,2-benziodoxole. The flask is then sealed and heated to 40 °C for 24 hours .
- Results or Outcomes: The outcome of this process is the monofluorination of β-ketoesters .
Application in Hypervalent Iodine Chemistry
- Specific Scientific Field: Hypervalent Iodine Chemistry
- Summary of the Application: The compound “1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-” can be used in hypervalent iodine-catalyzed Balz–Schiemann fluorination .
- Methods of Application or Experimental Procedures: The experimental procedure involves the use of hypervalent iodine as a catalyst to facilitate the Balz–Schiemann fluorination .
- Results or Outcomes: The outcome of this process is the fluorination of organic compounds .
特性
IUPAC Name |
3-oxo-1λ3,2-benziodoxole-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c10-5-9-7-4-2-1-3-6(7)8(11)12-9/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTJNSUBRSAHHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OI2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327803 |
Source


|
| Record name | 3-Oxo-1lambda~3~,2-benziodoxole-1(3H)-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- | |
CAS RN |
172876-96-9 |
Source


|
| Record name | 3-Oxo-1lambda~3~,2-benziodoxole-1(3H)-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2,4-Bis(trifluoromethyl)phenylacetic acid
177952-39-5
3-Cyano-4-isobutoxybenzothioamide
163597-57-7
2-(2,4-Dichlorophenoxy)benzonitrile
175136-80-8
4-Bromo-3,5-dichloroaniline
1940-29-0












![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)

![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)